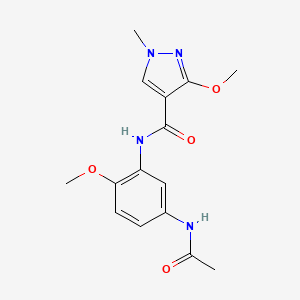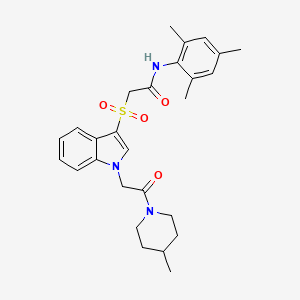
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Mechanisms
Research has explored the metabolic pathways of similar compounds, highlighting the role of glutathione S-transferases in the metabolism of strained heterocycles, including azetidinyl derivatives. These studies have established the importance of glutathione in facilitating reactions that do not require prior bioactivation by cytochrome P450, suggesting potential for developing compounds with improved metabolic stability and safety profiles (Li et al., 2019).
Synthesis and Characterization
The synthesis and characterization of azetidinone derivatives and their reactions have been thoroughly studied. For instance, the formation of azetidinones through the thermolysis of β-lactam precursors has been documented, providing insights into the synthesis of complex molecules for potential pharmaceutical applications (Zoghbi & Warkentin, 1992).
Enzymatic Reactions and Drug Metabolism
Another study focused on the enzymatic hydration and ring opening of oxetane-containing compounds, demonstrating the role of microsomal epoxide hydrolase in metabolizing oxetane moieties. This research contributes to understanding how drugs containing oxetane and related moieties are processed in the body, which is crucial for the design of drugs with favorable pharmacokinetic properties (Li et al., 2016).
Biological Properties
The biological properties of compounds containing oxadiazole moieties have been explored, including their solvatochromism and antibacterial activities. These studies have led to the synthesis of compounds with potential therapeutic applications, underscoring the significance of oxadiazole derivatives in medicinal chemistry (Kakanejadifard et al., 2014).
Anticonvulsant Activity
Research into semicarbazones based on 1,3,4-oxadiazoles has also been conducted, providing valuable information on the structural requirements for anticonvulsant activity. This work has contributed to the development of new pharmacophores for the treatment of seizure disorders, highlighting the therapeutic potential of 1,3,4-oxadiazole derivatives (Rajak et al., 2010).
Mecanismo De Acción
Target of Action
The compound contains a 1,2,4-oxadiazole moiety, which is known to exhibit a broad spectrum of biological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Compounds with a 1,2,4-oxadiazole moiety often interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many bioactive compounds work by modulating enzyme activity, altering cell signaling, or interacting with dna or rna .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are often determined experimentally and can be influenced by factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, the presence of other molecules, and the specific characteristics of the biological system in which the compound is acting .
Propiedades
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10-17-14(22-19-10)12-7-20(8-12)16(21)13-9-23-15(18-13)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMDAGGUIRQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
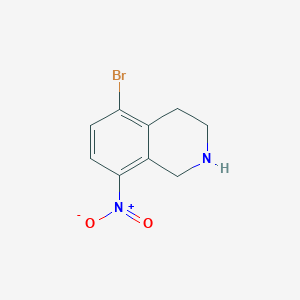
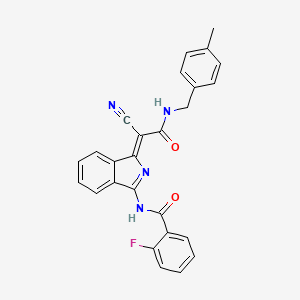
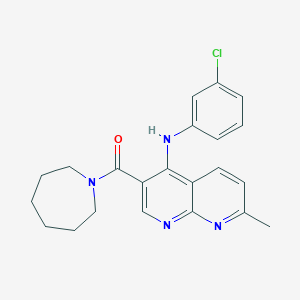
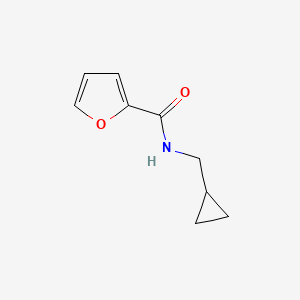
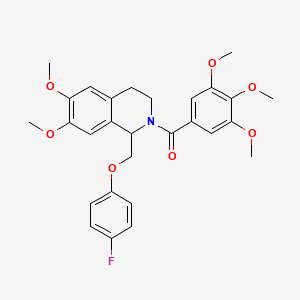
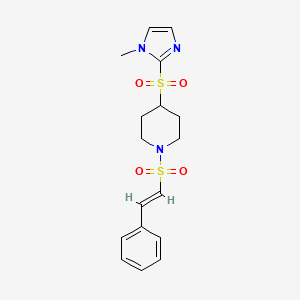
![2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006467.png)
![N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3006468.png)
![1-Ethyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B3006470.png)
![(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B3006471.png)
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide](/img/structure/B3006472.png)
